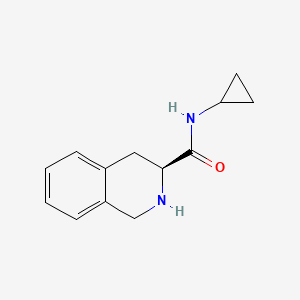
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for its pharmacological properties, particularly in neuroprotection and anti-cancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
- CAS Number : 871130-68-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Neuroprotective Effects :
- Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis. The compound's structure allows it to interact with various neurochemical pathways that modulate cell survival and death.
- For example, derivatives similar to this compound have demonstrated the ability to inhibit oxidative stress-induced apoptosis in neuronal cell lines .
-
Anticancer Activity :
- Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines.
- A related study on tetrahydroisoquinoline derivatives reported significant cytotoxic effects against human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and caspase activation .
- Cell Cycle Regulation : Studies have shown that certain isoquinoline derivatives can induce G1 phase arrest in cancer cells, leading to reduced proliferation .
Data Summary
Case Study 1: Neuroprotection in Neuronal Cell Lines
A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives on PC12 cells. The results indicated that compounds with bulky substituents at the C-1 position significantly enhanced cell viability under oxidative stress conditions. The mechanism involved the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors.
Case Study 2: Anticancer Effects on Human Cancer Cell Lines
In another investigation, this compound was tested against several human cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxicity. Morphological assessments revealed characteristics of apoptosis such as chromatin condensation and nuclear fragmentation.
Eigenschaften
IUPAC Name |
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPUPJMTKOFON-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














